molecular formula C20H22N6O4 B2886969 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1021094-82-5

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2886969
CAS No.: 1021094-82-5
M. Wt: 410.434
InChI Key: VNYPEKQEYLCDBT-UHFFFAOYSA-N
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Description

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a morpholino group at position 4 and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety linked via an ethyl chain. This compound shares structural similarities with kinase inhibitors and anti-inflammatory agents, as pyrazolo-pyrimidine derivatives are known for modulating enzymatic activity . The morpholino group enhances solubility and bioavailability, while the dihydrodioxine moiety contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4/c27-20(17-12-29-15-3-1-2-4-16(15)30-17)21-5-6-26-19-14(11-24-26)18(22-13-23-19)25-7-9-28-10-8-25/h1-4,11,13,17H,5-10,12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYPEKQEYLCDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrazole Precursor

The synthesis begins with cyclocondensation of 4-morpholinopyrimidine-5-amine with diethyl ethoxymethylenemalonate under refluxing ethanol. This Knorr-type reaction yields the pyrazole ring through intramolecular cyclization:

4-Morpholinopyrimidine-5-amine + Diethyl ethoxymethylenemalonate  
→ 4-Morpholino-1H-pyrazolo[3,4-d]pyrimidine (Intermediate A)  

Key Conditions

  • Temperature: 78°C
  • Solvent: Absolute ethanol
  • Reaction Time: 12-16 hours
  • Yield: 68-72%

Chlorination at Position 6

Intermediate A undergoes chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C:

4-Morpholino-1H-pyrazolo[3,4-d]pyrimidine + POCl₃/PCl₅  
→ 4-Morpholino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate B)  

Optimized Parameters

Parameter Value
POCl₃:PCl₅ Ratio 3:1 (v/v)
Temperature 110°C
Reaction Time 4 hours
Yield 85%

Synthesis of 2,3-Dihydrobenzo[b]Dioxine-2-Carboxamide

Carboxylic Acid Activation

2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid + SOCl₂  
→ 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride (Intermediate D)  

Reaction Specifications

  • Solvent: Toluene
  • Catalyst: None
  • Temperature: Reflux (110°C)
  • Time: 3 hours
  • Yield: Quantitative

Final Amide Coupling

Nucleophilic Acyl Substitution

Intermediate C reacts with Intermediate D in dichloromethane (DCM) using triethylamine (TEA) as base:

1-(2-Aminoethyl)-4-morpholino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine +  
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride  
→ Target Compound  

Optimized Coupling Conditions

Parameter Value
Solvent Anhydrous DCM
Base TEA (3 equiv)
Temperature 0°C → RT
Reaction Time 12 hours
Workup Aqueous NaHCO₃ wash
Purification Column Chromatography (SiO₂, EtOAc/MeOH 9:1)
Yield 65%

Analytical Characterization Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆)
δ 8.71 (s, 1H, pyrimidine-H),
δ 7.45-7.32 (m, 4H, aromatic),
δ 4.58 (m, 2H, OCH₂O),
δ 3.72 (t, J=4.8 Hz, 4H, morpholine),
δ 3.55 (m, 2H, NCH₂CH₂N),
δ 2.81 (t, J=5.1 Hz, 4H, morpholine)

HRMS (ESI+)
Calculated for C₂₀H₂₂N₆O₄ [M+H]⁺: 410.1702
Found: 410.1705

Process Optimization Challenges

Key Synthetic Hurdles

  • Regioselectivity in Pyrazole Formation :

    • The Knorr cyclization requires strict temperature control to prevent formation of 3H-pyrazole regioisomer
  • Chlorination Efficiency :

    • Excess PCl₅ (>1.5 equiv) leads to over-chlorination at position 1
  • Amide Coupling Side Reactions :

    • Competitive N-ethyl group oxidation observed at temperatures >40°C

Alternative Synthetic Routes

Palladium-Catalyzed Amination

Industrial-Scale Considerations

Green Chemistry Modifications

Recent advances suggest replacing POCl₃ with:

  • Phosphorus Tribromide (PBr₃) : 15% higher yield in chlorination step
  • Microwave Assistance : Reduces reaction time from 4 hours to 45 minutes

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves the inhibition of specific protein kinases. This compound binds to the ATP-binding site of kinases such as CDK2 and EGFR, thereby blocking their activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Compounds:

  • Compound 8a,b (N-(4-Aryloxy/Alkoxy-2-methyl-phenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Features a phenyl group at position 1 and aryloxy/alkoxy substituents. Unlike the target compound, it lacks the morpholino and dihydrodioxine groups, resulting in reduced polarity and altered pharmacokinetics .
  • This modification improves binding affinity to ATP pockets in kinases .
  • Compound 10a-e (Benzoate esters): Replaces the ethyl-dihydrodioxine chain with ester groups, increasing metabolic instability but allowing rapid cellular uptake .

Structural Impact on Activity :

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidine Morpholino, Dihydrodioxine ~452 g/mol* High solubility, kinase affinity
Compound 8a Pyrazolo[3,4-d]pyrimidine Phenyl, Alkoxy ~380 g/mol Moderate lipophilicity
Compound 9a Pyrazolo[3,4-d]pyrimidine Urea, Methylphenyl ~420 g/mol Strong H-bond donor capacity
Compound 2d Imidazo[1,2-a]pyridine Benzyl, Nitrophenyl ~550 g/mol High rigidity, nitro group

*Estimated based on molecular formula.

Morpholino-Substituted Analogs

Key Compounds:

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) : Shares a morpholine-like ethyl chain but lacks the pyrazolo-pyrimidine core. The nitrophenyl group enhances electron-withdrawing effects, altering redox properties compared to the target compound.
  • EP 4 374 877 A2 Derivatives : Contain trifluoromethyl and morpholin-4-yl-ethoxy groups. The fluorine atoms increase metabolic stability, while the ethoxy linker mimics the ethyl chain in the target compound.

Functional Group Comparison :

  • Morpholino vs. Piperazine: Piperazine derivatives (e.g., ) exhibit higher basicity, affecting cellular penetration .
  • Dihydrodioxine vs. Benzyl : The dihydrodioxine moiety in the target compound provides conformational restraint, improving target specificity over flexible benzyl groups .

Spectroscopic Characterization

  • NMR Profiling: demonstrates that chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) are sensitive to substituent changes, as seen in the target compound’s morpholino and dihydrodioxine groups .
  • HRMS Validation : Both the target compound and analogs like 2d require high-resolution mass spectrometry for accurate mass confirmation due to complex fragmentation patterns.

Biological Activity

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a unique molecular structure that includes:

  • Morpholino Group : Enhances solubility and bioavailability.
  • Pyrazolo[3,4-d]pyrimidine Core : Known for its anticancer properties.
  • Dihydrobenzo[b][1,4]dioxine moiety : May contribute to its biological activity through interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound , exhibit significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : The compound has been studied for its ability to inhibit EGFR, a critical target in cancer therapy. In particular, it demonstrated potent anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values of 8.21 µM and 19.56 µM respectively .
  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition : It has been reported to inhibit CDK2 activity, which is crucial for cell cycle regulation. This inhibition leads to significant cytotoxic effects across various cancer cell lines.

Antiviral Activity

The compound has also shown promising antiviral properties comparable to established antiviral drugs like Ribavirin. It was noted for its ability to interfere with viral replication processes.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : By targeting kinases such as EGFR and CDK2, the compound disrupts critical signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Flow cytometric analyses have revealed that the compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling .

Research Findings and Case Studies

StudyFindings
Study on EGFR InhibitionCompound demonstrated IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR T790M, showcasing its potential as an effective EGFR inhibitor .
CDK2 Inhibition StudyThe compound exhibited significant cytotoxicity against various cell lines while inhibiting CDK2 activity, affecting cell cycle regulation pathways.
Antiviral Activity AssessmentDemonstrated antiviral efficacy nearly on par with Ribavirin in inhibiting viral replication.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield and purity?

The synthesis involves multi-step organic reactions, including cyclization of the pyrazolo[3,4-d]pyrimidine core, coupling with morpholine and dihydrobenzo[d][1,4]dioxine moieties, and final purification via column chromatography . Key parameters for optimization include:

  • Temperature : Maintaining 60–80°C during cyclization to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalysts : Use of Pd catalysts for Suzuki-Miyaura coupling to ensure regioselectivity .
  • Purification : Gradient elution in HPLC (C18 columns) resolves structurally similar impurities .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR verifies regiochemistry of the pyrazolo[3,4-d]pyrimidine core and confirms substituent positions .
  • LC-MS : Monitors reaction progress and quantifies residual impurities (<0.5% by area normalization) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystallizable intermediates .
  • Elemental analysis : Validates molecular formula accuracy (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How can researchers identify biological targets for this compound in preclinical studies?

  • Kinase profiling : Screen against panels of recombinant kinases (e.g., PI3K, mTOR) due to structural similarity to ATP-competitive inhibitors .
  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinities to kinase domains .
  • Cell-based assays : Measure IC₅₀ values in cancer cell lines (e.g., HCT-116, MCF-7) to infer target engagement .
  • SAR analysis : Modify substituents (e.g., morpholine ring, dihydrodioxine) to correlate structural changes with activity .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across different assays?

  • Assay validation : Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
  • Orthogonal methods : Cross-validate IC₅₀ values using fluorescence polarization (binding assays) and Western blotting (target phosphorylation) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false-negative results .
  • Positive controls : Include reference inhibitors (e.g., LY294002 for PI3K) to benchmark activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Systematic substitution : Replace the morpholine group with thiomorpholine or piperazine to assess steric/electronic effects .
  • Bioisosteric replacement : Swap dihydrobenzo[d][1,4]dioxine with benzodioxane to evaluate pharmacokinetic improvements .
  • Computational modeling : Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors .
  • Fragment-based screening : Identify minimal pharmacophores using truncated analogs .

Q. How can scale-up synthesis challenges be mitigated for in vivo studies?

  • Continuous flow reactors : Improve heat dissipation during exothermic steps (e.g., cyclization) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify waste disposal .
  • Crystallization optimization : Use anti-solvent addition (e.g., water in EtOAc) to enhance yield and polymorph control .

Q. What methodologies are recommended for studying protein binding and off-target effects?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) for target kinases .
  • Thermal shift assays : Monitor thermal stabilization of proteins upon ligand binding .
  • Proteome-wide profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry .

Q. How can metabolic stability and toxicity be assessed early in development?

  • In vitro microsomal assays : Measure t₁/₂ in human liver microsomes (HLM) with NADPH cofactors .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • AMES test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .

Q. What experimental designs are optimal for evaluating synergistic effects with existing therapies?

  • Combinatorial screening : Test with chemotherapeutics (e.g., doxorubicin) in 3D tumor spheroids .
  • Isobologram analysis : Calculate combination indices (CI <1 indicates synergy) .
  • Transcriptomic profiling : Use RNA-seq to identify pathways modulated by the combination .

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